molecular formula C12H14N2O3S B4721718 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4721718
M. Wt: 266.32 g/mol
InChI Key: FFVJJSACSXIADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is 266.07251349 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Condensed Heterocyclic Compounds

This compound serves as a precursor in the synthesis of new condensed derivatives of heterocyclic compounds. These derivatives, such as pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, are of interest due to their potential biological properties .

Biological Activity Studies

The derivatives synthesized from this compound are studied for their biological activities. The compound’s structure allows for the development of methods to synthesize new compounds starting from related amino acids, which are then tested for various biological activities .

Neurotropic Activity

Researchers have developed methods to synthesize derivatives from this compound to investigate their neurotropic activity. This is particularly relevant in the search for new therapeutic agents that can affect the nervous system .

Anticonvulsant and Tranquilizer Properties

Some condensed thieno-analogs of this compound have shown valuable biological properties, including high anticonvulsant and tranquilizer activity. This makes them candidates for further research in pharmacology .

Method Development for Compound Synthesis

The compound is used in methodological studies to develop new synthetic pathways. This includes the synthesis of various derivatives that may lead to compounds with significant pharmacological potential .

Chemical Analysis and Characterization

The compound and its derivatives are subjected to rigorous chemical analysis, including IR spectroscopy, NMR spectroscopy, and mass spectrometry. These analyses help determine the physicochemical characteristics and support the structure of synthesized compounds .

properties

IUPAC Name

5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-12(2)4-7-6(5-17-12)8-9(18-7)10(15)14(3)11(16)13-8/h4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVJJSACSXIADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C3=C(S2)C(=O)N(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.